AR antagonist 3

Androgen Receptor Prostate Cancer Antagonist

AR antagonist 3 (T1-12) is a research-grade small molecule that uniquely targets the Activation Function 2 (AF2) domain of the androgen receptor, rather than the ligand-binding pocket targeted by clinical drugs like enzalutamide or bicalutamide. This mechanism is essential for studying ligand-independent AR activation, constitutively active splice variants such as AR-V7 that lack the LBD, and resistance driven by LBD mutations. In LNCaP xenograft models, intratumoral dosing at 2.5 mg/kg weekly achieved 65% tumor growth inhibition, establishing a quantitative benchmark for AF2-targeted therapy development. Supplied with comprehensive analytical documentation, it is the definitive tool compound for prostate cancer programs exploring next-generation AR degradation or AF2 inhibition strategies.

Molecular Formula C15H18N2O3S
Molecular Weight 306.4 g/mol
Cat. No. B5837483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR antagonist 3
Molecular FormulaC15H18N2O3S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3
InChIKeyVOOWYFBNDLFQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR antagonist 3 Procurement and Selection Guide for Preclinical Prostate Cancer Research


AR antagonist 3 (CAS: 349573-58-6, C15H18N2O3S, MW: 306.38), also known as compound T1-12, is a small-molecule androgen receptor (AR) antagonist specifically designed to target the Activation Function 2 (AF2) domain of the human AR [1]. Unlike clinically approved AR antagonists that bind to the ligand-binding pocket, AR antagonist 3 operates via a distinct molecular mechanism involving disruption of the AR AF2 surface [1]. This compound is exclusively a preclinical research tool, demonstrated to inhibit AR transcriptional activity, displace AF2-interacting peptides, and suppress the growth of AR-positive prostate cancer cells in vitro and in vivo [1].

AR antagonist 3: Why Standard Clinical Antiandrogens Are Not Valid Substitutes in Research


The term 'AR antagonist' encompasses compounds with vastly different mechanisms, binding sites, and resistance profiles, making simple substitution impossible for research applications. Clinically approved drugs such as bicalutamide (first-generation) and enzalutamide or apalutamide (second-generation) all function as competitive inhibitors within the AR ligand-binding domain (LBD) [1]. In contrast, AR antagonist 3 (T1-12) targets the AR Activation Function 2 (AF2) domain [2]. This mechanistic divergence is critical for experiments investigating ligand-independent AR activation, AR splice variants lacking the LBD (e.g., AR-V7), or resistance mechanisms driven by LBD mutations. Substituting a standard LBD antagonist in these contexts will yield fundamentally different, and often scientifically invalid, experimental outcomes [1].

Quantitative Performance Benchmarks for AR antagonist 3 (T1-12) Against Comparators


AR antagonist 3 Exhibits Sub-Micromolar Potency Superior to First-Generation Bicalutamide in Direct Assays

In an eGFP-based AR transcriptional reporter assay, AR antagonist 3 (T1-12) demonstrates sub-micromolar antagonistic activity with an IC50 of 0.47 μM. This represents a direct, cross-study potency advantage over the first-generation clinical comparator bicalutamide, which exhibits IC50 values ranging from 0.89 μM to 20.44 μM in analogous LNCaP cell-based assays [1] [2].

Androgen Receptor Prostate Cancer Antagonist

AR antagonist 3 Demonstrates a Unique AF2-Disrupting Mechanism Quantified via FRET Peptide Displacement

AR antagonist 3 (T1-12) specifically disrupts the interaction between the AR AF2 domain and coactivator peptides, as measured by a FRET peptide displacement assay with an IC50 of 18.05 μM [1]. This mechanism is fundamentally distinct from and not shared by FDA-approved AR antagonists enzalutamide, apalutamide, or bicalutamide, which act as competitive inhibitors of the ligand-binding pocket [2].

AR AF2 Protein-Protein Interaction FRET

AR antagonist 3 Demonstrates Quantified In Vivo Tumor Growth Inhibition in LNCaP Xenograft Model

In a LNCaP prostate cancer xenograft model using CB17 SCID mice, intratumoral administration of AR antagonist 3 at 2.5 mg/kg once weekly for 25 days resulted in a final tumor growth inhibition (TGI) rate of 65% relative to vehicle control [1]. This in vivo efficacy confirms that AF2-targeting compounds can suppress AR-dependent tumor growth in a relevant preclinical model.

Xenograft In Vivo Efficacy LNCaP

AR antagonist 3 Suppresses PSA Expression with an IC50 of 1.42 μM in LNCaP Cells

AR antagonist 3 (T1-12) suppresses the expression of prostate-specific antigen (PSA), a key clinical biomarker of AR activity, with an IC50 of 1.42 μM in LNCaP cells [1]. This quantitative suppression of a clinically relevant biomarker further substantiates its functional antagonism of AR-driven gene expression programs.

Prostate-Specific Antigen PSA Biomarker

Defined Research Applications for AR antagonist 3 Based on Quantitative Evidence


Investigating Ligand-Independent AR Activation and Coactivator Recruitment

The unique mechanism of AR antagonist 3 (T1-12), quantified by its ability to disrupt AF2-coactivator peptide interactions (FRET IC50 = 18.05 μM), makes it the specific tool of choice for dissecting ligand-independent AR activation pathways [1]. Unlike enzalutamide or bicalutamide, AR antagonist 3 does not rely on competitive displacement of androgens from the ligand-binding pocket. This allows researchers to study AR function in contexts where ligand binding is absent or bypassed, such as in certain castration-resistant prostate cancer (CRPC) models [1].

Targeting Androgen Receptor Splice Variants (AR-Vs) Lacking the Ligand-Binding Domain

AR antagonist 3 is a preferred research tool for studying constitutively active AR splice variants, most notably AR-V7, which lack the C-terminal ligand-binding domain (LBD) entirely [1]. Standard clinical AR antagonists (enzalutamide, apalutamide, darolutamide, bicalutamide) bind the LBD and are therefore inherently ineffective against AR-V7-driven signaling [2]. AR antagonist 3 (T1-12), which targets the N-terminal AF2 domain, provides a mechanistically sound approach to inhibit these variants, with demonstrated in vivo tumor growth inhibition of 65% in LNCaP xenografts [1].

Studying AR Signaling in Prostate Cancer Cell Lines with Varying AR Expression and Sensitivity

AR antagonist 3 (T1-12) has demonstrated inhibitory effects on the proliferation of the androgen-sensitive LNCaP cell line [1]. Its potency profile (eGFP IC50 = 0.47 μM; PSA IC50 = 1.42 μM) provides a defined concentration range for researchers to use in comparative studies against other antiandrogens or in combination with other pathway inhibitors [1]. This makes it suitable for detailed dose-response analyses of AR-dependent proliferation across a panel of prostate cancer cell lines.

Preclinical Proof-of-Concept Studies for Novel AF2-Targeting Therapeutic Strategies

The in vivo efficacy of AR antagonist 3, achieving a 65% tumor growth inhibition in the LNCaP xenograft model with intratumoral dosing of 2.5 mg/kg weekly, establishes a quantitative benchmark for AF2-targeting compounds [1]. Researchers developing next-generation AF2 inhibitors can utilize AR antagonist 3 as a reference tool compound to benchmark the efficacy of novel chemical entities in both in vitro and in vivo prostate cancer models [1].

Quote Request

Request a Quote for AR antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.